molecular formula C18H19NO2 B336370 N-(4-acetylphenyl)-2-phenylbutanamide

N-(4-acetylphenyl)-2-phenylbutanamide

Cat. No.: B336370
M. Wt: 281.3 g/mol
InChI Key: MRCOYINBZKAEAT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-phenylbutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a phenyl group at the second carbon and a 4-acetylphenyl group attached to the amide nitrogen. Its molecular formula is C₁₈H₁₈NO₂, with a molar mass of 298.34 g/mol. The acetyl group (COCH₃) at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. This structural motif is common in intermediates for heterocyclic synthesis, as seen in related acetamide derivatives .

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-phenylbutanamide

InChI

InChI=1S/C18H19NO2/c1-3-17(15-7-5-4-6-8-15)18(21)19-16-11-9-14(10-12-16)13(2)20/h4-12,17H,3H2,1-2H3,(H,19,21)

InChI Key

MRCOYINBZKAEAT-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-(4-acetylphenyl)-2-phenylbutanamide and analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
This compound C₁₈H₁₈NO₂ 298.34 4-acetylphenyl, 2-phenylbutanamide
N-(4-bromo-2-methylphenyl)-2-phenylbutanamide C₁₇H₁₈BrNO 332.23 4-bromo-2-methylphenyl, 2-phenylbutanamide
N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide C₁₈H₂₂N₂O₂ 298.38 4-amino-2-methylphenyl, 2-(2-methylphenoxy)butanamide
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 304.70 4-chloro-2-nitrophenyl, methylsulfonyl, acetamide
Key Observations:

Substituent Effects: The acetyl group in the target compound enhances polarity compared to bromo/methyl () or amino/phenoxy () substituents. Halogenated analogs (e.g., 4-bromo in ) exhibit higher molar masses due to bromine’s atomic weight but reduced polarity compared to acetyl .

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